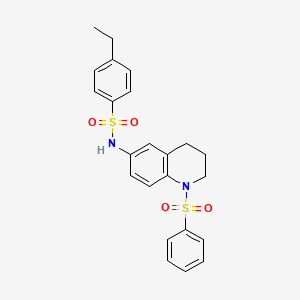

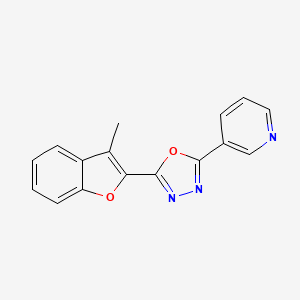

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, commonly known as DPP4i, is a chemical compound that has been extensively studied for its use in scientific research. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in glucose metabolism.

Scientific Research Applications

Neuropharmacological Effects

Research on related pyrazole compounds, such as difenamizole, a synthesized analgesic, has explored their effects on conditioned avoidance responses in rats. Difenamizole showed a significant increase in avoidance failures and decreased fecal boluses excretion, indicating its potential neuropharmacological effects and highlighting the impact of pyrazole derivatives on conditioned avoidance performance, similar to the effects produced by chlorpromazine Effects of 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole[difenamizole] on a conditioned avoidance response.

Antidepressant Properties

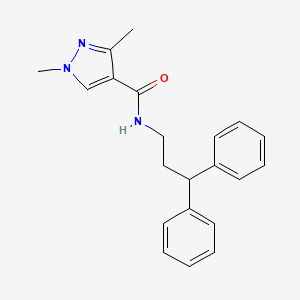

Another study focused on 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives, identifying them as potential antidepressants with reduced side effects. This work indicates the capability of certain pyrazole derivatives to match the effectiveness of traditional antidepressants like imipramine in standard animal assays without significant anticholinergic action, suggesting their utility in mental health treatments 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants.

Anticonvulsant Activity

The synthesis and evaluation of substituted 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives from chalcone reactions have demonstrated protective effects against maximal electroshock seizure (MES) in mice. Some derivatives showed high protection at lower dose levels, highlighting the anticonvulsant potential of pyrazole derivatives for treating seizures Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2-Pyrazoline-1-Carboxamide Derivatives.

Cytotoxic Activities

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the pyrazole compound , has shown potent cytotoxicity against various cancer cell lines. This suggests the potential of pyrazole derivatives in developing new chemotherapeutic agents Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines.

Antifungal Leads

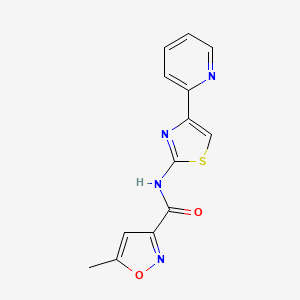

A study on pyrazole-4-formylhydrazide derivatives containing a diphenyl ether fragment aimed at targeting succinate dehydrogenase for antifungal applications revealed significant effects. This indicates the potential of pyrazole derivatives in agricultural fungicides and highlights their role in addressing plant diseases Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment.

Mechanism of Action

Target of Action

N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as Fendiline , is a diphenylalkylamine blocker of L-type calcium channels . It primarily targets calmodulin and myosin light chain kinase 2 , which are found in skeletal and cardiac muscle . These proteins play crucial roles in muscle contraction and cellular signaling.

Mode of Action

This compound interacts with its targets by binding to the L-type calcium channels, thereby blocking the influx of calcium ions into the cell . This leads to a decrease in intracellular calcium levels, which in turn inhibits the activation of calmodulin and myosin light chain kinase 2 . The inhibition of these proteins disrupts muscle contraction, particularly in the heart and blood vessels, leading to vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, it disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission . The downstream effects include relaxation of vascular smooth muscle, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

The metabolism and elimination details of this compound are yet to be determined .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle. This results in vasodilation, which can help alleviate conditions such as angina pectoris by improving blood flow to the heart .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, factors such as temperature and the presence of other substances (e.g., food or other drugs) can influence its metabolism and elimination .

Biochemical Analysis

Biochemical Properties

It is hypothesized that it may interact with certain enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

N-(3,3-diphenylpropyl)-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-16-20(15-24(2)23-16)21(25)22-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15,19H,13-14H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZOPWUUKCAEKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)

![6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391636.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2391641.png)

![3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2391642.png)

![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2391644.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)